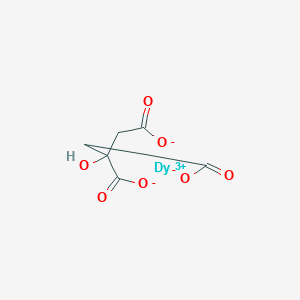
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid, also known as DTCIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thienyl ring, an isoxazole ring, and a carboxylic acid group. DTCIM has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their metabolic processes. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is also relatively stable and can be stored for extended periods without significant degradation. However, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. One area of interest is the development of new synthetic methods for 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and related compounds. Another area of interest is the further investigation of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid's mechanism of action and its potential applications in drug discovery and materials science. Additionally, there is potential for the development of new imaging probes based on 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and related compounds. Overall, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with methyl isoxazole-4-carboxylate in the presence of a base catalyst. The resulting intermediate is then treated with a strong acid to yield the final product, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. The synthesis of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been used as a building block for the synthesis of other compounds with potential applications in drug discovery and materials science.
Propiedades
Número CAS |
14346-01-1 |
|---|---|
Nombre del producto |
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid |
Fórmula molecular |
C9H5Cl2NO3S |
Peso molecular |
278.11 g/mol |
Nombre IUPAC |
3-(2,5-dichlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO3S/c1-3-6(9(13)14)7(12-15-3)4-2-5(10)16-8(4)11/h2H,1H3,(H,13,14) |
Clave InChI |
TXWLOFWEAIMFEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC(=C2)Cl)Cl)C(=O)O |
SMILES canónico |
CC1=C(C(=NO1)C2=C(SC(=C2)Cl)Cl)C(=O)O |
Otros números CAS |
14346-01-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)







![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)




